Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride is a chemical compound that belongs to the indole family, characterized by its bicyclic structure. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents, including the antihypertensive drug trandolapril. The compound's hydrochloride form enhances its solubility and stability, making it suitable for various applications in drug formulation.
Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride can be synthesized from various precursors and is often derived through specific chemical reactions involving indole derivatives. The compound's synthesis is documented in several patents and scientific literature, highlighting its relevance in pharmaceutical chemistry and its role as a key intermediate in the production of bioactive molecules .
This compound can be classified under several categories:
The synthesis of ethyl octahydro-1H-indole-3a-carboxylate hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may utilize techniques such as:
Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride has a complex molecular structure that can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity .
Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride participates in various chemical reactions, including:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) that optimize yield and selectivity .
The mechanism of action for ethyl octahydro-1H-indole-3a-carboxylate hydrochloride primarily relates to its role as a precursor in drug synthesis. In the context of trandolapril synthesis:
Studies indicate that such compounds exhibit significant pharmacological effects due to their structural similarity to naturally occurring biomolecules involved in cardiovascular regulation .
Characterization techniques such as X-ray crystallography can provide detailed information about the solid-state structure, while spectroscopic methods confirm purity and composition .
Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride is primarily used in:
This compound exemplifies the importance of indole derivatives in medicinal chemistry, showcasing their versatility and potential therapeutic benefits.
Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride (CAS 2230807-83-5) serves as a structurally complex chiral intermediate essential for synthesizing advanced angiotensin-converting enzyme (ACE) inhibitors. Characterized by the molecular formula C₁₁H₂₀ClNO₂ and a molecular weight of 234 Da, this bicyclic compound features a fused cyclohexane-pyrrolidine system with defined stereochemistry at the 3a position, establishing the spatial configuration required for effective ACE binding domain interactions [9]. The ethyl ester moiety provides both solubility during synthetic processing and a reactive handle for downstream transformations, while the hydrochloride salt enhances crystallinity and purification characteristics – critical attributes for pharmaceutical manufacturing consistency.
The compound's primary synthetic utility resides in its conversion to trandolapril precursors via multi-step sequences involving hydrolysis, coupling, and cyclization reactions. As evidenced in patent literature, such constrained bicyclic systems confer superior metabolic stability to resultant ACE inhibitors compared to earlier linear analogs, reducing dosing frequency requirements in hypertension management [3] [5]. This stereochemical precision enables selective inhibition of the ACE C-domain (responsible for angiotensin II generation) over the N-domain, potentially minimizing side effect profiles while maintaining antihypertensive efficacy [7]. The compound's structural complexity necessitates asymmetric synthesis strategies, typically employing chiral pool starting materials or catalytic enantioselective methods to establish the requisite (3aR) absolute configuration present in clinically administered drugs [3].
Table 1: Key Chemical and Synthetic Attributes of Ethyl Octahydro-1H-Indole-3a-Carboxylate Hydrochloride
| Property | Specification | Pharmaceutical Significance |
|---|---|---|
| Systematic Name | Ethyl (3aR)-octahydro-1H-indole-3a-carboxylate hydrochloride | Defines stereochemical requirements for biological activity |
| Molecular Formula | C₁₁H₂₀ClNO₂ | Impacts physicochemical properties and drug-likeness |
| Molecular Weight | 234 Da | Influences pharmacokinetic parameters of resultant drugs |
| Key Reactions | Ester hydrolysis, amide coupling, hydrogenation | Enables conversion to trandolapril and analogs |
| Structural Role | Provides fused bicyclic scaffold | Confers metabolic stability and target selectivity |
| Synthetic Purity | ≥97% (pharmaceutical grade) | Ensures final drug substance quality and consistency |
The synthetic pathway capitalizes on the molecule's conformational rigidity to enforce spatial orientation of pharmacophore elements – specifically positioning the carboxylate moiety for zinc coordination within the ACE active site. This geometric control translates to nanomolar inhibitory potency in final drug substances derived from this intermediate, representing a significant advancement over first-generation ACE inhibitor scaffolds [5] [7]. Industrial production employs quality control specifications including chiral HPLC (purity ≥97%) and residual solvent monitoring to ensure batch consistency, directly impacting the efficacy and safety profiles of resultant cardiovascular therapeutics [3] [9].
The development of ethyl octahydro-1H-indole-3a-carboxylate hydrochloride intermediates represents the culmination of three decades of progressive innovation in renin-angiotensin-aldosterone system (RAAS) pharmacology. Early ACE inhibitors (1970s-1980s) like captopril utilized simple L-proline derivatives, suffering from short half-lives and frequent dosing requirements. The discovery that bicyclic constrained analogs could enhance target residence time prompted intensive research into octahydroindole carboxylates during the 1990s cardiovascular therapeutic revolution [5] [7].
Patent AU2010273259B2 (priority date 2010) documents optimized manufacturing processes for this compound specifically for trandolapril production, reflecting industrial recognition of its strategic importance in next-generation ACE inhibitor synthesis [3]. This synthetic innovation coincided with emerging clinical understanding of ACE domain-specific functions – particularly the C-domain's primary role in angiotensin II generation – which these conformationally restricted inhibitors could selectively target [1] [7]. The compound's historical significance is further amplified by its role in enabling drugs effective for hypertension indications resistant to earlier therapies, particularly where chymase-mediated angiotensin II production bypasses conventional ACE inhibition [1].
Table 2: Historical Development Timeline of Octahydroindole-Based ACE Inhibitors
| Time Period | Development Milestone | Therapeutic Impact |
|---|---|---|
| 1970s-1980s | First-generation ACE inhibitors (captopril, enalapril) | Established RAAS blockade as antihypertensive strategy |
| Early 1990s | Characterization of cardiac chymase pathway | Revealed limitations of existing ACE inhibitors |
| Mid 1990s | Development of bicyclic indoline/indole scaffolds | Improved ACE inhibitor metabolic stability |
| 2000-2010 | Process patents for advanced intermediates (e.g., ethyl octahydro-1H-indole-3a-carboxylate hydrochloride) | Enabled scalable production of domain-selective inhibitors |
| Post-2010 | Clinical use of trandolapril in comorbid hypertension and heart failure | Addressed complex cardiovascular pathologies |
Manufacturing innovations surrounding this intermediate solved critical supply chain challenges for trandolapril production. Early routes suffered from low stereoselectivity in the hydrogenation steps forming the octahydroindole core, necessitating costly chromatographic separations. The contemporary process employs homogeneous chiral catalysts, achieving diastereomeric excess >98% and supporting metric-ton scale production to meet global demand for these life-saving medications [3]. This compound thus represents both a chemical entity and a manufacturing paradigm that enabled reliable access to improved cardiovascular therapeutics worldwide.
Industrial handling protocols for the intermediate, as reflected in safety data sheets, evolved substantially during the 2000s to address manufacturing-scale requirements. Specifications emphasize control of genotoxic impurities (alkyl chlorides, metal catalysts) and crystallinity parameters affecting downstream processing – reflecting quality-by-design principles integrated into modern pharmaceutical production [6] [9]. These technical advances underscore how ethyl octahydro-1H-indole-3a-carboxylate hydrochloride exemplifies the convergence of medicinal chemistry innovation and manufacturing science to address previously intractable therapeutic challenges in cardiovascular medicine.
Table 3: Clinically Used ACE Inhibitors Derived from Octahydroindole Intermediates
| Drug Substance | Indications | Key Advantages over Earlier ACE Inhibitors |
|---|---|---|
| Trandolapril | Hypertension, heart failure post-myocardial infarction | Once-daily dosing, domain-selective inhibition |
| Perindopril | Hypertension, stable coronary artery disease | Tissue ACE affinity, endothelial function improvement |
| Moexipril | Hypertension, left ventricular hypertrophy | Dual elimination pathway, reduced renal burden |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1